![molecular formula C18H17F3N2O4 B2820582 2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide CAS No. 1904218-73-0](/img/structure/B2820582.png)
2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
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Overview
Description
The compound “2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . It also contains a trifluoromethoxy group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Again, without more specific information, it’s not possible to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. Without specific data, it’s not possible to provide a detailed analysis of these properties .Scientific Research Applications
Catalysis and Alkylation
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including tetrahydrofuran, leading to the formation of phenyl-substituted compounds and bicyclic compounds like tetralin, dihydronaphthalene, and naphthalene derivatives (Molnár et al., 2003).
Synthesis of Benzoxazole and Oxazole Derivatives
Deprotonations of oxazole and benzoxazole using lithium magnesates have been described. Reactions occurred in tetrahydrofuran at room temperature, leading to the synthesis of substituted oxazoles and benzoxazoles (Bayh et al., 2005).
Formation of Benzoic Acid and Isonicotinamide Molecular Complexes
Investigations into the formation of crystalline molecular complexes of benzoic acid and isonicotinamide revealed insights into the role of solvents in controlling final crystalline forms for multicomponent systems (Seaton et al., 2009).
Transition-Metal Catalysis
Research on benzaldehyde O-tetrahydrofuran-2-yl oximes formation through C–H functionalization catalyzed by water-tolerant transition metal triflates demonstrated the feasibility of forming oxime ketal via this method (Shafi, 2015).
Palladium-Catalyzed Cross-Coupling Reactions
Studies showed that alkenyl bromides and triflates undergo palladium-catalyzed cross-coupling with anilinium hypophosphite, facilitating the synthesis of monosubstituted phosphinates and GABA analogs (Dumond & Montchamp, 2002).
Synthesis of Tetrahydrofurans and C-Aryl Glycosides
A mild protocol using FeCl3 or Yb(OTf)3 as acid catalysts was developed for synthesizing substituted tetrahydrofurans and C-aryl glycosides (Sharma et al., 2002).
Deprotection/Reduction of Furanoses
A one-stage process for the deprotection/reduction of 1,2-O-isopropylidenefuranose derivatives to tetrahydrofurans was developed, showcasing compatibility with various hydroxyl protecting groups (Ewing & Robins, 1999).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in a system, such as in a biological organism. This typically applies to drugs and their interactions with the body. Without specific information about the intended use or biological activity of this compound, it’s not possible to provide details about its mechanism of action .
Future Directions
The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties. Without more specific information about the compound and its properties, it’s not possible to speculate on future directions .
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-1-3-13(15)10-23-17(24)12-5-7-22-16(9-12)26-14-6-8-25-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORWEBVDLPMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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